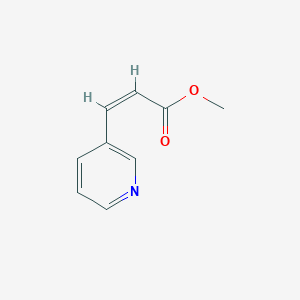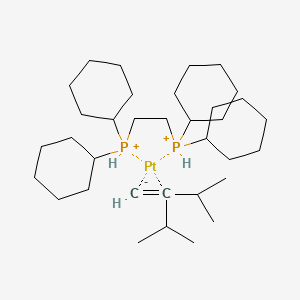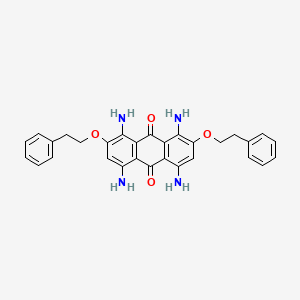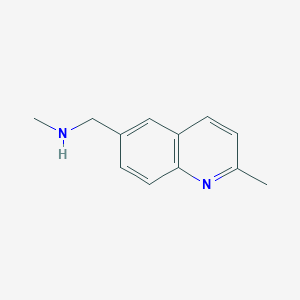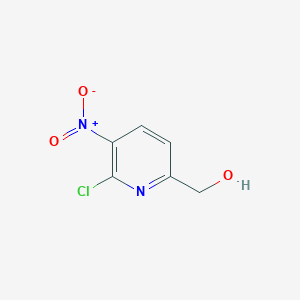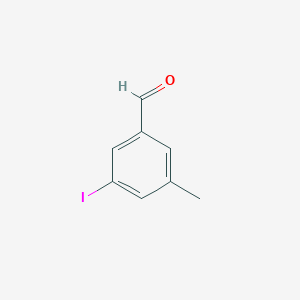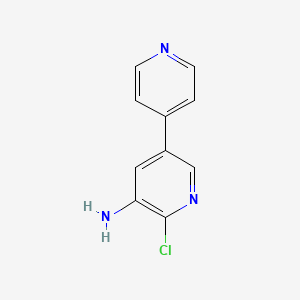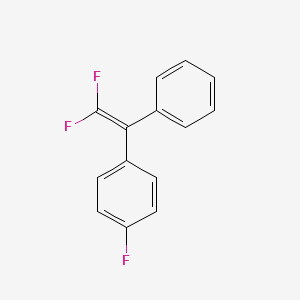
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is an organic compound characterized by the presence of fluorine atoms attached to a phenyl-vinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl phenyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of compounds with different functional groups.
Scientific Research Applications
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s fluorine atoms enhance its metabolic stability, making it a potential candidate for drug development. It may be investigated for its therapeutic effects in various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2,2-diphenylethene: This compound shares a similar structure but lacks the additional fluorine atom on the benzene ring.
4-Fluorostyrene: Similar in structure but with a single fluorine atom on the benzene ring and a vinyl group.
2,2-Difluoro-1-phenylethene: Similar structure but without the fluorine atom on the benzene ring.
Uniqueness
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced binding affinity, and resistance to degradation, making the compound valuable in various scientific and industrial applications.
Properties
CAS No. |
569-72-2 |
|---|---|
Molecular Formula |
C14H9F3 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
1-(2,2-difluoro-1-phenylethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C14H9F3/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ANXOZOZWHNFHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


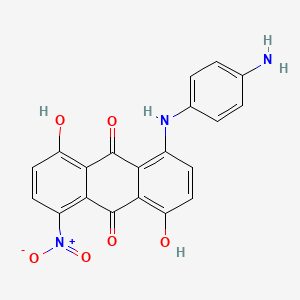
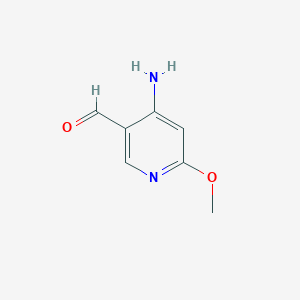
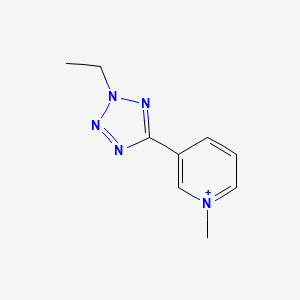
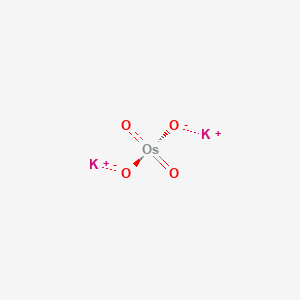
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

